molecular formula C11H11F3O2 B14127056 4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone

4-Hydroxy-4-[4-(trifluoromethyl)phenyl]-2-butanone

Cat. No.: B14127056
M. Wt: 232.20 g/mol
InChI Key: KTDAIWSFSAWDBT-UHFFFAOYSA-N
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Description

4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanone structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoic acid.

    Reduction: Formation of 4-hydroxy-4-[4-(trifluoromethyl)phenyl]butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but differs in the presence of a hydroxyl group directly attached to the phenyl ring.

    4-(Trifluoromethyl)benzaldehyde: Contains the trifluoromethyl group and an aldehyde functional group.

    4-(Trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl group and a hydrazine functional group.

Uniqueness

4-Hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one is unique due to its combination of a trifluoromethyl group and a butanone structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H11F3O2

Molecular Weight

232.20 g/mol

IUPAC Name

4-hydroxy-4-[4-(trifluoromethyl)phenyl]butan-2-one

InChI

InChI=1S/C11H11F3O2/c1-7(15)6-10(16)8-2-4-9(5-3-8)11(12,13)14/h2-5,10,16H,6H2,1H3

InChI Key

KTDAIWSFSAWDBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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